1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride
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Overview
Description
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride is a chemical compound with the molecular formula C10H11Cl3N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride typically involves the reaction of 2,6-dichloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- **1-(2,6-Dichlorophenyl)pyrrolidine-2-thione
- **1-(2,6-Dichlorophenyl)pyrrolidine-2-one
- **1-(2,6-Dichlorophenyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride is unique due to its imine functional group, which imparts distinct chemical properties and reactivity. This sets it apart from other similar compounds that may have different functional groups, such as thione, one, or carboxylic acid .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)pyrrolidin-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2.ClH/c11-7-3-1-4-8(12)10(7)14-6-2-5-9(14)13;/h1,3-4,13H,2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOLKZXYPLWVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)C2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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